N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine
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Overview
Description
N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine typically involves the cyclization of thiophene derivatives with pyridine rings. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-c]pyridin-4-ones . Another approach involves the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and α-halocarbonyl compounds in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in its substitution pattern and biological activity.
Thieno[3,4-b]pyridine derivatives: These compounds also feature a fused thiophene-pyridine ring system but have different functional groups and applications.
Uniqueness
N-[(oxolan-2-yl)methyl]thieno[3,2-c]pyridin-4-amine is unique due to its specific substitution with an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C12H14N2OS/c1-2-9(15-6-1)8-14-12-10-4-7-16-11(10)3-5-13-12/h3-5,7,9H,1-2,6,8H2,(H,13,14) |
InChI Key |
PRHOVMHSHJBGHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC=CC3=C2C=CS3 |
Origin of Product |
United States |
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